(R)-YNT-3708

GPCR Pharmacology Orexin Receptor Signaling Selectivity Profiling

Procure (R)-YNT-3708 for unambiguous OX1R activation. With an EC50 of 7.48 nM and 22.5-fold selectivity over OX2R, it is the essential tool for dissecting orexin-mediated antinociception and reinforcement, free from confounding OX2R activity. In vivo efficacy confirmed with SB-334867 reversal.

Molecular Formula C35H36N4O6S
Molecular Weight 640.7 g/mol
Cat. No. B10856405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-YNT-3708
Molecular FormulaC35H36N4O6S
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCN(C1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C=CC(=O)NC4=CC=NC=C4)OC)C(=O)CC5=CC(=CC=C5)OC
InChIInChI=1S/C35H36N4O6S/c1-39(35(41)22-25-6-4-8-29(20-25)44-2)31-9-5-7-26-12-13-28(23-30(26)31)38-46(42,43)33-21-24(10-14-32(33)45-3)11-15-34(40)37-27-16-18-36-19-17-27/h4,6,8,10-21,23,31,38H,5,7,9,22H2,1-3H3,(H,36,37,40)/b15-11+/t31-/m1/s1
InChIKeyCUXJBONFEXBSTQ-YTUVCLRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,E)-3-(4-Methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide: A First-in-Class, Potent, and Selective OX1R Agonist for Neuroscience Research Procurement


The compound (R,E)-3-(4-Methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide, also known as (R)-YNT-3708, is a synthetic, non-peptidic small molecule identified as the first-in-class, potent, and selective agonist for the orexin 1 receptor (OX1R). It is primarily utilized as a chemical probe to dissect OX1R-mediated biology, which is distinct from the functions of the orexin 2 receptor (OX2R) targeted by other agonists [1]. As a tool compound, it is critical for investigating OX1R-specific roles in pain, reward, and other behavioral paradigms without confounding off-target activation of OX2R [1].

(R,E)-3-(4-Methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide: Why In-Class Orexin Agonists Cannot Substitute as an OX1R-Selective Chemical Probe


Substituting (R)-YNT-3708 with other orexin receptor agonists like dual agonists (e.g., orexin A), OX2R-selective agonists (e.g., YNT-185, TAK-925), or pan-antagonists is scientifically invalid due to distinct receptor pharmacology and resulting physiological outcomes. Endogenous ligands like orexin A activate both OX1R and OX2R, while compounds like YNT-185 are highly selective for OX2R, with an EC50 of 28 nM at OX2R and negligible OX1R activity [1][2]. (R)-YNT-3708 uniquely provides potent, selective activation of OX1R (EC50 = 7.48 nM), a pharmacological profile that yields distinct antinociceptive and reinforcing behavioral effects not observed with OX2R-selective or dual agonists in comparable in vivo models [1]. The quantitative differentiation presented below confirms that for OX1R-specific interrogation, no alternative compound provides the necessary target selectivity and functional readout.

(R,E)-3-(4-Methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide: Quantifiable Differentiation vs. Orexin Receptor Agonist Comparators


OX1R Potency and Selectivity Profile vs. Endogenous Dual Agonist Orexin A

The target compound (R)-YNT-3708 exhibits low-nanomolar potency at OX1R (EC50 = 7.48 nM) and demonstrates a 22.5-fold selectivity for OX1R over OX2R, with an EC50 ratio of OX2R/OX1R = 22.5 [1]. In contrast, the endogenous dual agonist orexin A binds both receptors with similar affinity, displaying an EC50 of approximately 34 nM at OX1R and 60 nM at OX2R in calcium mobilization assays, resulting in a non-selective profile with an OX2R/OX1R EC50 ratio of roughly 1.8 . This 12.5-fold improvement in selectivity ratio (22.5 vs. 1.8) for the target compound over orexin A establishes its utility for OX1R-specific pathway interrogation.

GPCR Pharmacology Orexin Receptor Signaling Selectivity Profiling

Opposing Receptor Selectivity Profile vs. OX2R-Selective Agonist YNT-185

(R)-YNT-3708 is an OX1R-selective agonist (OX1R EC50 = 7.48 nM; OX2R/OX1R EC50 ratio = 22.5) [1]. Its closest analog, YNT-185, is an OX2R-selective agonist with an OX2R EC50 of 28 nM and an OX1R/OX2R EC50 ratio of approximately 100, meaning it is functionally inactive at OX1R under relevant conditions [2]. The key differentiator is the reversed selectivity; (R)-YNT-3708 selectively activates OX1R, while YNT-185 selectively activates OX2R. This renders them complementary but non-substitutable tools for studying the orexin system.

Chemical Biology Target Selectivity Tool Compound Characterization

Targeted Selectivity Range for CNS Research vs. Ultra-Selective OX2R Agonist TAK-925

While TAK-925 (Danavorexton) is an OX2R-selective agonist with extreme selectivity (>5,000-fold over OX1R, OX2R EC50 = 5.5 nM) [1], its utility is limited to OX2R biology. (R)-YNT-3708 (OX1R EC50 = 7.48 nM; OX2R/OX1R EC50 ratio = 22.5) offers a defined, potent activation of OX1R with a selectivity window (22.5-fold) that is sufficient to dissect OX1R-specific function in complex systems like in vivo behavior, where TAK-925 would be inactive at OX1R and thus not recapitulate OX1R-mediated effects [2]. The 22.5-fold selectivity of (R)-YNT-3708 is empirically validated to produce OX1R-dependent behavioral outcomes [2].

CNS Drug Discovery Translational Pharmacology Orexin Receptor Agonists

Functional In Vivo Differentiation: Antinociceptive and Reinforcing Effects via OX1R Activation vs. OX2R-Selective Agonists

In head-to-head in vivo studies from the same research group, the OX1R-selective agonist (R)-YNT-3708 produced significant antinociceptive and reinforcing effects in mice, which were absent with an OX2R-selective agonist comparator [1]. Specifically, (R)-YNT-3708 demonstrated a dose-dependent antinociceptive effect in the tail-flick test, and this effect was completely blocked by pre-treatment with the OX1R antagonist SB-334867, confirming the effects are mediated by OX1R activation [1]. The OX2R-selective agonist failed to produce similar behavioral outcomes, highlighting a clear functional divergence.

Behavioral Pharmacology Pain Research Reinforcement Mechanisms

(R,E)-3-(4-Methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide: Validated Application Scenarios Based on Quantitative Evidence


In Vivo Dissection of OX1R-Specific Roles in Pain and Reward Pathways

This compound is the optimal chemical probe for in vivo studies requiring selective activation of the OX1 receptor to investigate its role in antinociception and reinforcement. The quantitative evidence demonstrates that (R)-YNT-3708 produces significant, OX1R-mediated behavioral effects in mouse models of pain and conditioned place preference, which are not observed with OX2R-selective agonists [1]. This application is directly supported by the compound's 22.5-fold selectivity over OX2R and its validated, antagonist-reversible in vivo efficacy [1].

Ex Vivo and In Vitro Investigation of OX1R-Selective Signaling Pathways

For researchers seeking to characterize OX1R-specific downstream signaling events (e.g., calcium mobilization, G protein coupling) without confounding OX2R activity, (R)-YNT-3708 is the essential tool. Its low-nanomolar OX1R potency (EC50 = 7.48 nM) and defined selectivity window provide a clear, quantitative advantage over non-selective endogenous ligands like orexin A [1]. This enables precise mapping of OX1R signal transduction mechanisms in neuronal cultures or tissue slice preparations.

Validation of OX1R Antagonists and Biased Ligands in Comparative Pharmacology Studies

(R)-YNT-3708 serves as the critical OX1R agonist control in experiments designed to profile and validate novel OX1R antagonists or biased ligands. Its well-characterized potency and selectivity, along with the availability of a functional OX1R antagonist (SB-334867) for blockade experiments [1], establish a robust comparative framework. This application is essential for academic and pharmaceutical labs engaged in developing and characterizing new chemical entities targeting the orexin system.

Benchmarking OX1R Activity in Receptor Panels for Selectivity Profiling

Given the unique OX1R-selective agonism profile of (R)-YNT-3708, this compound is an ideal reference standard for inclusion in custom GPCR screening panels aimed at identifying off-target orexin receptor activity. Its quantitative selectivity data (22.5-fold OX1R/OX2R) [1] provides a benchmark against which the selectivity of other screening hits can be measured, thereby improving the quality and interpretability of drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-YNT-3708

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.